Optical Rotation Distinguishes Enantiomers
Fmoc-4,5-dehydro-D-Leucine exhibits a specific optical rotation of [α]D²⁰ = +19 ± 2° (c = 1 in DMF), measured at 20 °C using the sodium D-line . This value differs by approximately 37° from its L-enantiomer Fmoc-4,5-dehydro-L-leucine ([α]D²⁴ = −18°, c = 1% in DMF) , enabling unambiguous enantiomeric identity verification. Compared to saturated Fmoc-D-Leucine ([α]D²⁰ = +25 ± 2°, c = 1 in DMF) , the dehydro modification shifts optical rotation by −6°, providing a sensitive indicator of the α,β-unsaturation. These differences make polarimetry an effective batch-release and incoming inspection tool for procurement quality assurance.
| Evidence Dimension | Specific optical rotation [α]D (degrees) in DMF |
|---|---|
| Target Compound Data | [α]D²⁰ = +19 ± 2° (c = 1 in DMF) |
| Comparator Or Baseline | Fmoc-4,5-dehydro-L-Leucine: [α]D²⁴ = −18° (c = 1% in DMF); Fmoc-D-Leucine: [α]D²⁰ = +25 ± 2° (c = 1 in DMF) |
| Quantified Difference | Δ = 37° between D- and L-dehydro enantiomers; Δ = 6° between Fmoc-4,5-dehydro-D-Leucine and saturated Fmoc-D-Leucine |
| Conditions | Polarimetry, DMF solvent, 20–24 °C, sodium D-line (589 nm) |
Why This Matters
Optical rotation is a mandatory identity test for GMP and research-grade procurement; the 37° enantiomeric window provides a definitive QC discriminator that prevents costly stereochemical misassignment in peptide synthesis workflows.
